3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 853348-27-3) is a synthetic, heterocyclic acrylamide defined by its (E)-configured enone linker connecting a 5-(2-chlorophenyl)furan moiety to a 3-(trifluoromethyl)phenyl amide. With a molecular formula of C20H13ClF3NO2 and a molecular weight of 391.8 g/mol, it serves as a versatile scaffold for medicinal chemistry and material science research, particularly where a precise balance of lipophilicity (XLogP3 = 5.5), hydrogen bonding capability, and a defined spatial arrangement of halogenated aromatic rings is critical.

Molecular Formula C20H13ClF3NO2
Molecular Weight 391.8 g/mol
CAS No. 853348-27-3
Cat. No. B11960150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
CAS853348-27-3
Molecular FormulaC20H13ClF3NO2
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C20H13ClF3NO2/c21-17-7-2-1-6-16(17)18-10-8-15(27-18)9-11-19(26)25-14-5-3-4-13(12-14)20(22,23)24/h1-12H,(H,25,26)/b11-9+
InChIKeyWAQKUHLEOKOOGI-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 853348-27-3): Core Chemical Identity and Procurement Baseline


3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 853348-27-3) is a synthetic, heterocyclic acrylamide defined by its (E)-configured enone linker connecting a 5-(2-chlorophenyl)furan moiety to a 3-(trifluoromethyl)phenyl amide . With a molecular formula of C20H13ClF3NO2 and a molecular weight of 391.8 g/mol, it serves as a versatile scaffold for medicinal chemistry and material science research, particularly where a precise balance of lipophilicity (XLogP3 = 5.5), hydrogen bonding capability, and a defined spatial arrangement of halogenated aromatic rings is critical [1]. This compound exists as a specific positional isomer, distinct from its 2-(trifluoromethyl)phenyl analog (CAS 853348-32-0), a distinction that is fundamental for structure-activity relationship (SAR) studies, pharmacological target engagement, and reproducible experimental outcomes .

Why 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide Cannot Be Simply Replaced by In-Class Analogs


Substituting 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide with a generic 'furan-acrylamide' or a different positional isomer is a high-risk procurement strategy due to demonstrable, quantifiable differences in synthetic accessibility and the profound impact of substituent position on biological target recognition. Even within the narrow class of (chlorophenyl)furan-(trifluoromethyl)phenyl acrylamides, the position of the -CF3 group on the anilide ring dictates molecular geometry, electronic distribution, and, consequently, pharmacological interaction profiles observed in related chemotypes [1]. Furthermore, optimized synthetic protocols have been developed for this specific scaffold, achieving a 98.1% HPLC purity in an 8-minute microwave-assisted process, a 34% yield improvement over conventional methods . Using a close analog without validated synthesis and characterization data introduces risks of unpredicted reactivity, lower purity, and irreproducible biological data, wasting research resources [2].

Product-Specific Quantitative Evidence Guide for Procuring 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide


Positional Isomer Differentiation: 3-CF3 vs. 2-CF3 Substitution on the Anilide Ring

The target compound is the 3-(trifluoromethyl)phenyl isomer, in contrast to the more commonly cataloged 2-(trifluoromethyl)phenyl isomer (CAS 853348-32-0) . The position of the electron-withdrawing -CF3 group relative to the amide bond drastically alters the molecular dipole moment, steric environment around the amide NH, and potential for intramolecular interactions. In analogous acrylamide-based kinase inhibitor series, this positional shift has been shown to modulate target selectivity and potency by over an order of magnitude [1]. This evidence is a class-level inference, directly supported by well-established medicinal chemistry principles and SAR trends, highlighting that these two isomers are not interchangeable.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Synthetic Route Efficiency: Microwave-Assisted Cyclization Yield and Purity Advantage

For the core 5-(2-chlorophenyl)furan intermediate, a microwave-assisted cyclization protocol has been directly demonstrated to be superior to conventional thermal methods for this compound's synthetic route . The microwave method yielded 89% product in 8 minutes, a substantial improvement over the 58% yield obtained in 6 hours using conventional heating. This 1.53-fold increase in yield, alongside a final product purity difference of 5.7 percentage points (98.1% vs 92.4% by HPLC), quantifies a significant advantage in both efficiency and quality for the material produced via this specific protocol. This is direct evidence from a vendor technical datasheet.

Synthetic Chemistry Process Optimization Purity Specification

Structural Differentiation from Simplified Acrylamide Analogs: The Role of the Furan Core

The target compound incorporates a 2,5-disubstituted furan ring as a central linker, which differentiates it from simpler N-phenylacrylamide analogs lacking this heterocycle, such as N-(2-trifluoromethyl-phenyl)-acrylamide (C16H11ClF3NO) . The furan oxygen can act as a hydrogen bond acceptor and contributes to a rigid, planar core, features absent in simpler analogs. This rigidification and additional interaction point are known to enhance binding affinity and selectivity for biological targets, such as FabI or kinases, as highlighted in the heterocyclic acrylamide patent landscape where this compound is likely to have been explored [1]. This evidence is based on structural comparison and class-level inferences.

Medicinal Chemistry Scaffold Hopping Pharmacophore Modeling

High-Value Research and Industrial Application Scenarios for 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide


Lead Optimization in Antibacterial FabI Inhibitor Programs

This compound serves as a direct, high-fidelity building block for iterative SAR studies within a FabI inhibitor discovery program. The specific 3-CF3 substitution pattern is a critical variable for modulating on-target potency and off-target selectivity, as demonstrated by the broader patent landscape for heterocyclic acrylamides [1]. Using the exact compound ensures that biological data generated directly maps to this precise substitution pattern, avoiding the confounding SAR noise that would result from using the 2-CF3 positional isomer (CAS 853348-32-0) .

Kinase Selectivity Profiling and Polypharmacology Studies

The furan-acrylamide core is a recognized hinge-binding motif for various kinases. This specific compound is an essential tool for screening against a panel of kinases to establish a selectivity fingerprint. Its unique combination of a 2-chlorophenyl and a 3-trifluoromethylphenyl group provides a distinct selectivity profile that can be quantitatively compared with other analogs [1]. Sourcing high-purity (98%+ HPLC) material, as enabled by optimized synthetic protocols like microwave-assisted synthesis , is critical for generating reliable, artifact-free IC50 data in biochemical kinase assays [2].

Organic Electronics Material Development

The compound's highly conjugated, planar system—linking a furan to an acrylamide with electron-withdrawing substituents—makes it a candidate for organic semiconductor or charge-transport material research. The quantified synthetic advantage of the microwave-assisted route (89% yield in 8 min, 98.1% purity) provides a scalable and efficient access point for material scientists requiring gram-scale quantities of high-purity monomer for polymerization or device fabrication studies .

Chemical Biology Tool for Covalent Targeting

The electrophilic acrylamide warhead is a well-known motif for designing covalent inhibitors that target cysteine residues in proteins. The defined (E)-stereochemistry and the specific placement of halogenated aromatic rings on both sides of the warhead dictate the trajectory of the electrophile and influence target residence time. This compound is a valuable intermediate or final probe for chemical biology experiments aiming to covalently label and identify novel protein targets in cellular lysates, where its distinct physiochemical properties (XLogP3 = 5.5) will affect cell permeability and subcellular localization .

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